![molecular formula C16H22N2O3 B3728302 ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate](/img/structure/B3728302.png)
ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate
Overview
Description
Ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate, also known as ethyl 3-(isobutylamino)-2-oxo-2H-chromene-3-carboxylate, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. This compound is a member of the chromene family, which has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate 3-amino-2-benzoyl-3-(isobutylamino)acrylate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting key enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate 3-amino-2-benzoyl-3-(isobutylamino)acrylate in lab experiments is its potential antitumor and anti-inflammatory activities. This makes it a promising candidate for further drug development. However, one limitation is that the compound may exhibit cytotoxicity towards normal cells, which could limit its therapeutic potential.
Future Directions
There are several future directions for research on ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate 3-amino-2-benzoyl-3-(isobutylamino)acrylate. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory activity and potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify potential targets for drug development.
Scientific Research Applications
Ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate has been studied extensively for its potential biological activities. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[N'-(2-methylpropyl)carbamimidoyl]-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-16(20)13(15(17)18-10-11(2)3)14(19)12-8-6-5-7-9-12/h5-9,11,19H,4,10H2,1-3H3,(H2,17,18)/b14-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTRUAJSQYSNAN-YPKPFQOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NCC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=NCC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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